

Spectroscopic Profile of Junceellolide C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Junceellolide C

Cat. No.: B12405504

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Junceellolide C**, a briarane-type diterpenoid isolated from the gorgonian coral *Junceella fragilis*. The information presented herein is intended to serve as a core reference for researchers engaged in natural product chemistry, chemical synthesis, and drug discovery.

Introduction

Junceellolide C belongs to the family of junceellolides, a series of anti-inflammatory diterpenoids. Its complex structure and biological activity make it a molecule of significant interest for further investigation and potential therapeutic applications. Accurate and detailed spectroscopic data is paramount for its identification, characterization, and as a benchmark for synthetic efforts. This document compiles the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from the seminal publication by Shin, Park, and Fenical in *Tetrahedron*, 1989.

Spectroscopic Data

The following tables summarize the ^1H NMR, ^{13}C NMR, and mass spectrometry data for **Junceellolide C**.

^1H Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Data for **Junceellolide C** (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	5.75	d	8.5
3	5.92	d	8.5
4	5.99	s	
6	5.60	d	9.0
7	3.15	m	
9	5.80	s	
10	2.55	m	
12	5.05	br s	
13 α	2.45	m	
13 β	2.20	m	
14	5.20	br s	
15	1.19	s	
16a	5.25	s	
16b	5.10	s	
17	2.95	q	7.0
18	1.25	d	7.0
20	1.95	s	
OAc	2.28, 2.15, 2.05, 2.02, 1.98	s	

^{13}C Nuclear Magnetic Resonance (NMR) Data

Table 2: ^{13}C NMR Data for **Junceellolide C** (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	46.5
2	72.1
3	140.1
4	124.5
5	145.2
6	121.5
7	45.1
8	84.5
9	78.1
10	38.5
11	60.2
12	74.5
13	38.1
14	75.5
15	15.1
16	117.5
17	49.8
18	9.5
19	171.5
20	21.2
OAc (C=O)	170.8, 170.5, 170.2, 169.8, 169.5
OAc (CH ₃)	21.8, 21.5, 21.2, 21.0, 20.8

Mass Spectrometry (MS) Data

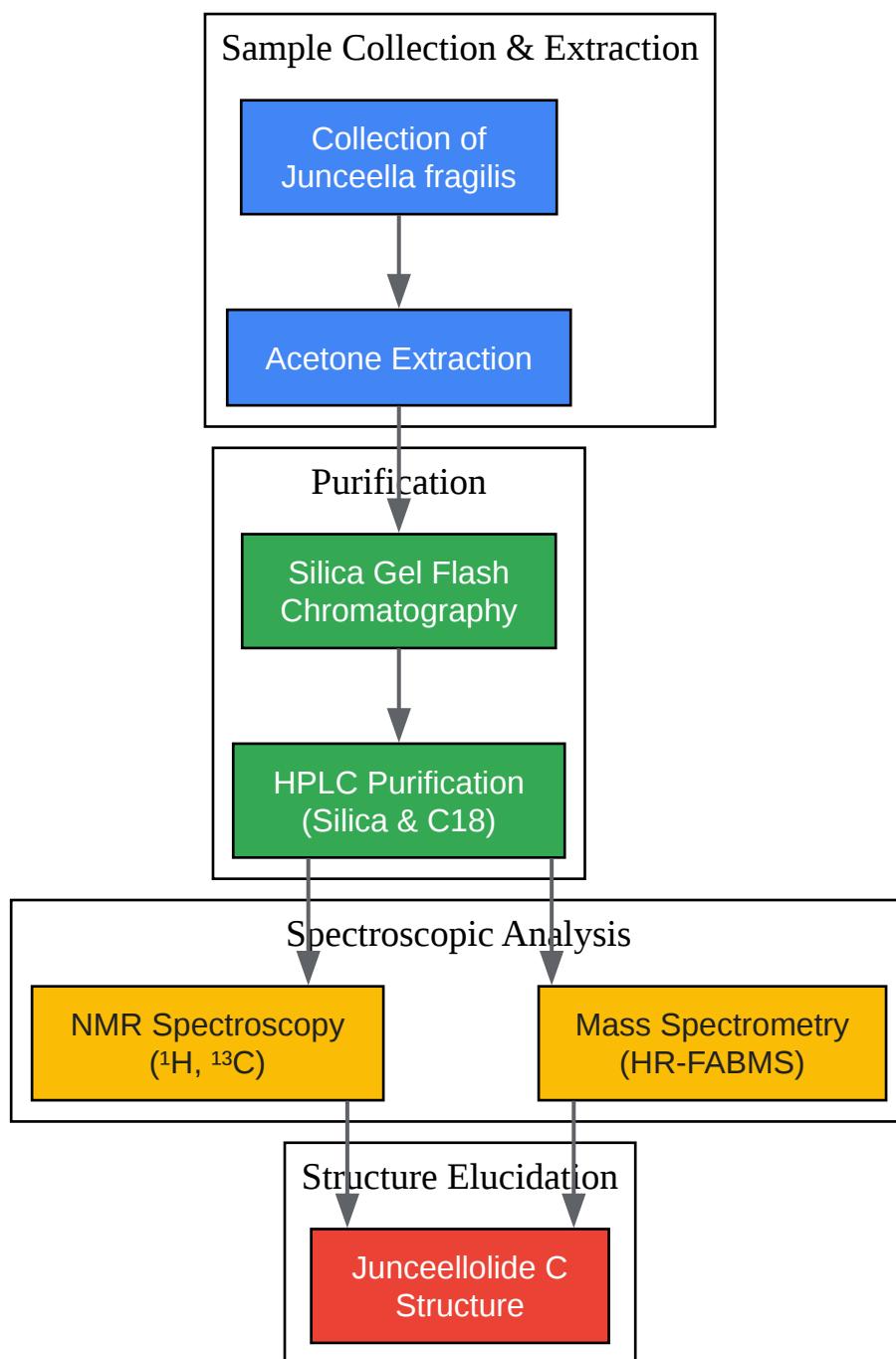
Table 3: Mass Spectrometry Data for **Junceellolide C**

Technique	Ionization Mode	Observed m/z	Interpretation
HR-FABMS	Positive	639.2390	$[M+H]^+$ (Calculated for $C_{30}H_{39}O_{15}$: 639.2395)

Experimental Protocols

The data presented in this guide were obtained according to the methodologies detailed in the original 1989 publication.

Isolation and Purification


Junceellolide C was isolated from the acetone extract of the gorgonian *Junceella fragilis*. The crude extract was subjected to silica gel flash chromatography followed by repeated high-performance liquid chromatography (HPLC) on silica gel and reversed-phase (C18) columns to yield the pure compound.

Spectroscopic Analysis

- NMR Spectroscopy:** 1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform ($CDCl_3$). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry:** High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed to determine the exact mass and molecular formula of **Junceellolide C**.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like **Junceellolide C**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of Junceellolide C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12405504#spectroscopic-data-nmr-ms-of-junceellolide-c\]](https://www.benchchem.com/product/b12405504#spectroscopic-data-nmr-ms-of-junceellolide-c)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com